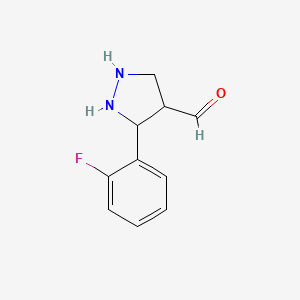
Prop-1-ene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-2-sulfonamide is an organic compound with the molecular formula C3H7NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-ene-2-sulfonamide can be synthesized through the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The typical reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and solvents such as ethanol, methanol, or tetrahydrofuran .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
Prop-1-ene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of prop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inability of bacteria to replicate .
Comparison with Similar Compounds
Prop-1-ene-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Prop-2-ene-1-sulfonamide: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Sulfanilamide: A well-known sulfonamide with significant antibacterial properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
prop-1-ene-2-sulfonamide |
InChI |
InChI=1S/C3H7NO2S/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) |
InChI Key |
JHHIBGYNKSWPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



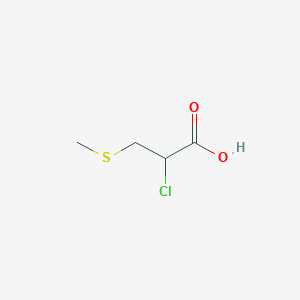
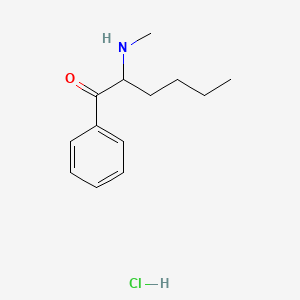
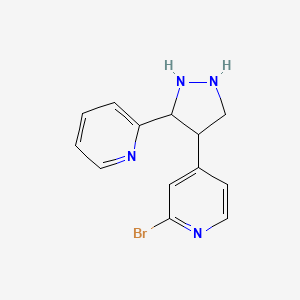
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)

![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)

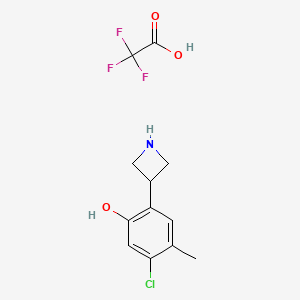
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
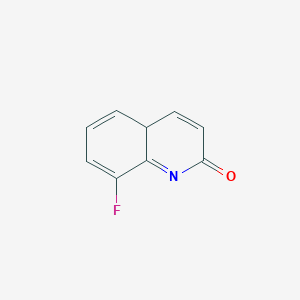
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
